1,4-Dibenzoyl-2,5-dimethylpiperazine

Description

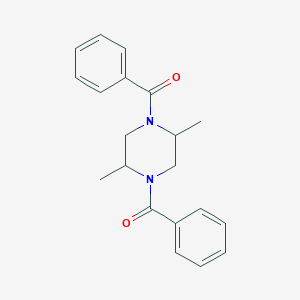

1,4-Dibenzoyl-2,5-dimethylpiperazine (CAS: Not explicitly provided) is a piperazine derivative characterized by two benzoyl groups at the 1,4-positions and methyl groups at the 2,5-positions in a trans-configuration. Its crystal structure (P2₁/c space group) reveals a centrosymmetric chair conformation for the piperazine ring, with axial methyl groups and a dihedral angle of ~70° between the benzoyl and benzene planes . This structural rigidity and symmetry influence its physicochemical properties, such as crystallinity and solubility, making it a subject of interest in materials science and pharmaceutical chemistry.

Properties

Molecular Formula |

C20H22N2O2 |

|---|---|

Molecular Weight |

322.4g/mol |

IUPAC Name |

(4-benzoyl-2,5-dimethylpiperazin-1-yl)-phenylmethanone |

InChI |

InChI=1S/C20H22N2O2/c1-15-13-22(20(24)18-11-7-4-8-12-18)16(2)14-21(15)19(23)17-9-5-3-6-10-17/h3-12,15-16H,13-14H2,1-2H3 |

InChI Key |

HMEKMMQTCKTXIA-UHFFFAOYSA-N |

SMILES |

CC1CN(C(CN1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC1CN(C(CN1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Conformational Differences

- 1,4-Bis(chloroacetyl)-trans-2,5-dimethylpiperazine: This compound shares the trans-2,5-dimethylpiperazine backbone but substitutes benzoyl groups with chloroacetyl moieties. X-ray studies show a flattened-chair conformation with axial methyl groups, similar to 1,4-dibenzoyl-2,5-dimethylpiperazine.

- Poly(terephthaloyl-trans-2,5-dimethylpiperazine) (PTDP) vs. Poly(phthaloyl-trans-2,5-dimethylpiperazine) (PPDP): Both polymers derive from trans-2,5-dimethylpiperazine but differ in the position of phenyl ring attachment (terephthaloyl vs. phthaloyl). PTDP exhibits a persistence length (q) of ~70 Å in trifluoroethanol, compared to PPDP’s 30–50 Å in m-cresol. This increased stiffness in PTDP arises from para-substituted phenyl groups, which restrict chain flexibility more effectively than ortho-substituted phthaloyl groups .

Physicochemical Properties

- In contrast, PTDP’s extended para-substitution enhances chain alignment, favoring applications in high-performance films .

Research Findings and Industrial Relevance

Materials Science :

PTDP’s high persistence length (70 Å) makes it suitable for rigid films and fibers, while PPDP’s flexibility is advantageous for elastomers. The choice between ortho- and para-substituents allows tunability for specific applications .Pharmaceuticals :

Derivatives like (2R,5S)-1-Boc-2,5-dimethylpiperazine (CAS: 194032-41-2) are key chiral building blocks in drug synthesis, leveraging stereochemical control absent in the symmetrically substituted 1,4-dibenzoyl analog .Coordination Chemistry : TDMP’s templating effect in metal halides highlights its utility in designing luminescent materials (e.g., AgBr hybrids) with tailored optical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.